molecular formula C13H12N2O2 B189016 4-methoxy-N-pyridin-2-ylbenzamide CAS No. 14547-81-0

4-methoxy-N-pyridin-2-ylbenzamide

Cat. No. B189016
CAS RN: 14547-81-0
M. Wt: 228.25 g/mol
InChI Key: YFXWAMDABVLKSA-UHFFFAOYSA-N
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Description

4-methoxy-N-pyridin-2-ylbenzamide, also known as 4-MeO-PyB, is a chemical compound that belongs to the benzamide class of compounds. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism Of Action

The mechanism of action of 4-methoxy-N-pyridin-2-ylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in cognitive processes such as learning and memory.

Biochemical And Physiological Effects

Studies have shown that 4-methoxy-N-pyridin-2-ylbenzamide exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine. This increase in acetylcholine levels has been associated with improved cognitive function, making this compound a potential candidate for the treatment of Alzheimer's disease. Moreover, 4-methoxy-N-pyridin-2-ylbenzamide has also been shown to possess anticonvulsant and analgesic properties, which may be attributed to its effects on the central nervous system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-methoxy-N-pyridin-2-ylbenzamide in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on 4-methoxy-N-pyridin-2-ylbenzamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Moreover, the anticonvulsant and analgesic properties of this compound warrant further investigation for their potential use in the treatment of epilepsy and pain. Additionally, the development of new synthetic routes for the synthesis of 4-methoxy-N-pyridin-2-ylbenzamide may improve its bioavailability and expand its potential applications in various fields.

Synthesis Methods

The synthesis of 4-methoxy-N-pyridin-2-ylbenzamide involves the reaction of 4-methoxybenzoic acid with pyridine-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-methoxy-N-pyridin-2-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has also been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and pain.

properties

CAS RN

14547-81-0

Product Name

4-methoxy-N-pyridin-2-ylbenzamide

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-17-11-7-5-10(6-8-11)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

YFXWAMDABVLKSA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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